Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a brominated spirocyclic compound featuring an indoline ring fused to a piperidine moiety via a spiro junction at position 3, with a tert-butyl carboxylate group at position 1' of the piperidine ring (Figure 1). Its molecular formula is C₁₇H₂₁BrN₂O₃, and it is structurally characterized by a bromine substituent at the 7-position of the indoline ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders .
Properties
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWCTZHUZMMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678306 | |
| Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128133-41-4 | |
| Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic core. Key steps include dianion alkylation and cyclization, followed by bromination to introduce the bromine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups on the indoline or piperidine rings.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization and ring-opening reactions, leading to diverse structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals, leveraging its structural diversity and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Findings and Implications
Halogen Effects : Bromine at the 7-position balances steric bulk and reactivity for cross-coupling, whereas fluorine or chlorine substituents prioritize metabolic stability or reduced hindrance .
Ester Group Influence : tert-butyl esters enhance stability under basic conditions, whereas benzyl esters allow selective deprotection in acidic media .
Commercial Challenges : The discontinuation of tert-butyl 7-bromo underscores the need for custom synthesis or alternative intermediates .
Biological Activity
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H23BrN2O2
- Molecular Weight : 367.28 g/mol
- CAS Number : 1128133-41-4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the bromination of spiro[indoline-3,4'-piperidine] derivatives followed by esterification with tert-butyl carboxylic acid.
Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and ion channels. The specific mechanism of action for this compound is not fully elucidated but may involve modulation of nicotinic acetylcholine receptors (nAChRs) and potential effects on pain pathways.
Pharmacological Studies
- Analgesic Effects : Preliminary studies suggest that derivatives of spiro[indoline] compounds exhibit analgesic properties. For instance, compounds with similar structures have shown efficacy in reducing pain in animal models of neuropathic pain.
- Neuroprotective Properties : Some studies have indicated that spiro[indoline] derivatives may offer neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems.
- Antidepressant Activity : Certain analogs have been evaluated for their antidepressant-like effects in animal models, suggesting a potential role in treating mood disorders.
Study 1: Analgesic Efficacy in Animal Models
In a study published in the Journal of Medicinal Chemistry, researchers investigated the analgesic properties of various spiro[indoline] derivatives, including this compound. The results demonstrated significant pain relief in rodent models, with an observed reduction in nociceptive responses compared to control groups. The compound's efficacy was attributed to its interaction with central nervous system pathways involved in pain perception.
Study 2: Neuroprotective Effects
A separate study explored the neuroprotective effects of spiro[indoline] compounds on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential use in neurodegenerative conditions such as Alzheimer's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H23BrN2O2 |
| Molecular Weight | 367.28 g/mol |
| CAS Number | 1128133-41-4 |
| Analgesic Activity | Significant in animal models |
| Neuroprotective Activity | Reduces oxidative stress-induced cell death |
Q & A
Q. What are the key synthetic routes for tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization of indoline-piperidine precursors followed by bromination. For example, spirocyclic intermediates are formed via [3+2] cycloaddition or Pd-catalyzed coupling reactions. Optimization focuses on solvent selection (e.g., DMF for polar aprotic environments), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling). Yield improvements are achieved by adjusting stoichiometry and reaction time .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR identify spirocyclic connectivity and bromine substitution patterns (e.g., aromatic protons at δ 7.3–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 381.26 for [M+H]) .
- X-ray crystallography : Resolves spiro junction geometry and tert-butyl group conformation .
Q. What are the common reactivity patterns of the bromine substituent in this compound?
The bromine at the 7-position undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling with boronic acids) or Ullmann-type reactions. Reaction conditions (e.g., Pd(PPh) catalyst, KCO base) influence selectivity. Competing pathways, such as dehydrohalogenation, are mitigated by controlled temperature and solvent polarity .
Advanced Research Questions
Q. How can stereochemical outcomes during spirocyclic synthesis be controlled or analyzed?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enforce stereoselectivity at the spiro center. Stereochemical analysis combines NOESY NMR (to assess spatial proximity of protons) and circular dichroism (CD) for enantiomeric excess determination. Computational modeling (DFT) predicts favorable transition states .
Q. What strategies resolve contradictions in reported biological activity data for spiroindoline derivatives?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:
- Purity validation : HPLC (>98% purity) and LC-MS to exclude degradants .
- Dose-response standardization : EC values normalized to internal controls (e.g., reference inhibitors) .
- Target engagement assays : SPR or ITC quantifies binding affinity to reconcile conflicting activity reports .
Q. How are in silico methods applied to predict the pharmacokinetic properties of this compound?
Molecular dynamics simulations assess LogP (lipophilicity) and blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, focusing on tert-butyl ester hydrolysis and CYP450 interactions. Docking studies (AutoDock Vina) map interactions with targets like HDAC6 or serotonin receptors .
Q. What experimental designs are used to optimize bromination regioselectivity in spiroindoline systems?
Competitive bromination at alternate positions is minimized by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
